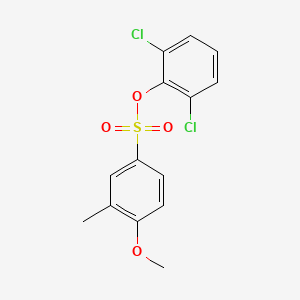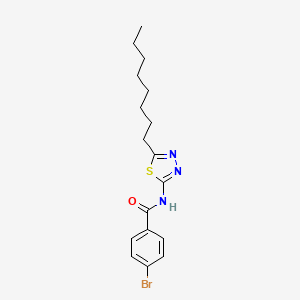
4-bromo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide
Descripción general
Descripción
4-bromo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-bromo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to act through the modulation of various biological targets. It has been shown to inhibit the activity of several enzymes, including histone deacetylases and carbonic anhydrases, which are involved in various cellular processes. Additionally, it has been shown to modulate the activity of various ion channels and receptors, including the GABA-A receptor and the TRPM7 channel.
Biochemical and Physiological Effects
4-bromo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, it has been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its versatility. It has been shown to have a wide range of biological activities, making it useful for studying various cellular processes. Additionally, it is relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-bromo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is its potential applications in drug discovery. Researchers are investigating its ability to modulate various biological targets, with the hope of identifying new drug candidates. Additionally, there is interest in its potential applications in cancer research, neurobiology, and pharmacology. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in these fields.
Aplicaciones Científicas De Investigación
4-bromo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and pharmacology. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and apoptosis. It has also been studied for its potential applications in drug discovery, with researchers investigating its ability to modulate various biological targets.
Propiedades
IUPAC Name |
4-bromo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3OS/c1-2-3-4-5-6-7-8-15-20-21-17(23-15)19-16(22)13-9-11-14(18)12-10-13/h9-12H,2-8H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNYMQVGBSHEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



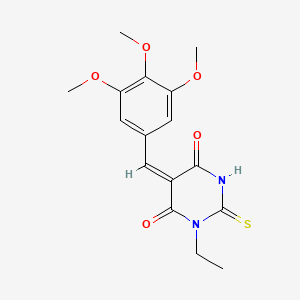
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4754812.png)
![4-({5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B4754820.png)
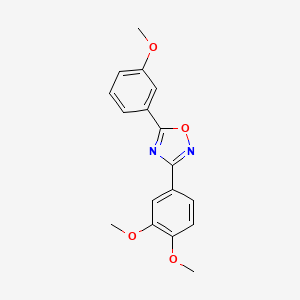
![1-acetyl-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4754835.png)
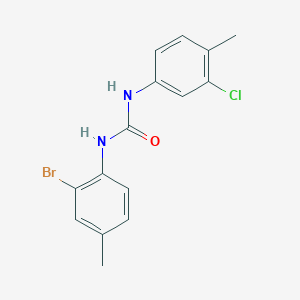
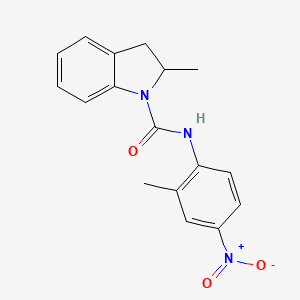
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4754846.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B4754848.png)
![4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4754849.png)
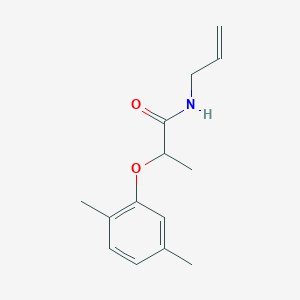
![4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4754857.png)
